molecular formula C13H13NO3S3 B2372269 (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 843633-58-9

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2372269
CAS No.: 843633-58-9
M. Wt: 327.43
InChI Key: RTQIHKNMLBAXSB-JXMROGBWSA-N
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Description

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound featuring a thiophene ring, a thioxothiazolidinone moiety, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid typically involves multi-step reactions. One common method includes the condensation of thiophene-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetic acid to yield the thioxothiazolidinone ring. The final step involves the Knoevenagel condensation with pentanoic acid to introduce the pentanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. The thiophene ring and thioxothiazolidinone moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or disrupt microbial cell walls, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

    Thioxothiazolidinone derivatives: Compounds such as 2-thioxo-4-thiazolidinone.

Uniqueness

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is unique due to its combination of a thiophene ring and a thioxothiazolidinone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S3/c1-2-4-9(12(16)17)14-11(15)10(20-13(14)18)7-8-5-3-6-19-8/h3,5-7,9H,2,4H2,1H3,(H,16,17)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQIHKNMLBAXSB-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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